molecular formula C12H14O3 B1327847 Ethyl 4-propionylbenzoate CAS No. 860344-87-2

Ethyl 4-propionylbenzoate

Cat. No. B1327847
CAS RN: 860344-87-2
M. Wt: 206.24 g/mol
InChI Key: MOQVUOSKSFFWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-propionylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol .


Synthesis Analysis

The synthesis of Ethyl 4-propionylbenzoate involves several steps . The process starts with the alkylation of 4-bromopropiophenone with CuCN in dry DMF, followed by the addition of FeCl3 and 12N HCl. This mixture is then refluxed, and the resulting 4-propionylbenzonitrile is hydrolyzed in the presence of EtOH and KOH to yield 4-propionyl-benzoic acid. The acid is then esterified using 97% sulfuric acid to finally obtain Ethyl 4-propionylbenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 4-propionylbenzoate is 1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 4-propionylbenzoate is a white solid . It has high lipid solubility, with log P values ranging from 1.57 to 3.73 .

Scientific Research Applications

Pharmaceutical Research

Ethyl 4-propionylbenzoate is structurally related to various benzoate and phenylacetate derivatives, which have been studied for their potential pharmaceutical applications. For instance, derivatives of benzoate have been isolated from marine-derived fungus Engyodontium album. These compounds, including ethyl 3,5-dimethoxy-2-propionylbenzoate, have shown inhibitory activities against methicillin-resistant Staphylococcus aureus and Vibrio vulnificus, indicating potential antimicrobial properties (Weiyi Wang et al., 2017).

Environmental Studies

Ethyl 4-propionylbenzoate, through its association with parabens, has also been the subject of environmental research. Studies have investigated the occurrence and environmental behavior of UV filters like ethyl-4-aminobenzoate in natural waters. These studies are crucial for understanding the environmental fate and potential ecological impacts of these chemicals (A. J. Li et al., 2017).

Analytical Chemistry

In the field of analytical chemistry, methods like liquid-phase microextraction (DF-µLPME) have been developed for the determination of parabens, including ethyl 4-hydroxybenzoate, in water samples. Such techniques are critical for monitoring environmental exposure and ensuring regulatory compliance (María Ramos-Payán et al., 2017).

Food Safety

Research has also focused on the development of methods like HPLC-MS/MS for analyzing parabens in food, considering their widespread use as preservatives. This is important for ensuring food safety and understanding human exposure to these compounds (Shurui Cao et al., 2013).

Cosmetic and Pharmaceutical Product Safety

Studies on parabens, including ethylparaben, in cosmetics and pharmaceuticals have been conducted to understand their distribution, excretion, and potential endocrine-disrupting effects in humans. This research is crucial for evaluating the safety of products containing these compounds (Lijia Yu et al., 2021).

Safety and Hazards

Ethyl 4-propionylbenzoate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction . It is also recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers

The paper “Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics” discusses the design and synthesis of benzoate compounds, including Ethyl 4-propionylbenzoate, for use as local anesthetics . Another paper, “Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process”, discusses the use of the UV/PDS oxidation process to remove Ethyl 4-aminobenzoate, a related compound .

properties

IUPAC Name

ethyl 4-propanoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQVUOSKSFFWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645684
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-propionylbenzoate

CAS RN

860344-87-2
Record name Ethyl 4-propanoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-propionylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-propionylbenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-propionylbenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-propionylbenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-propionylbenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-propionylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.